molecular formula C23H22N2O6S B2479022 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide CAS No. 1251709-18-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide

Cat. No. B2479022
CAS RN: 1251709-18-8
M. Wt: 454.5
InChI Key: PIIQFAAARPZQGT-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C23H22N2O6S and its molecular weight is 454.5. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Effects of Acetamide Derivatives

A review by Kennedy (2001) discusses the toxicology of acetamide and its derivatives, highlighting their commercial importance and the biological consequences of exposure. The study reviews individual chemicals, including acetamide, and their biological responses, reflecting the diversity in biological effects among these chemicals based on their structure and usage (Kennedy, 2001).

Chemical Modifications and Biological Activity

Research on thiophene analogues of carcinogens (Ashby et al., 1978) evaluated for potential carcinogenicity demonstrates the significance of chemical structure modifications on biological activity. This study synthesized and evaluated thiophene derivatives, revealing insights into how structural changes can influence carcinogenic potential and biological activity (Ashby, Styles, Anderson, & Paton, 1978).

Advanced Oxidation Process for Acetaminophen Degradation

Qutob et al. (2022) provide an extensive review of the advanced oxidation processes (AOPs) used for treating acetaminophen in aqueous mediums. The review discusses different by-products, biotoxicity, and proposed degradation pathways, underscoring the complex interactions and transformations that acetamide-containing compounds can undergo in environmental contexts (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Metabotropic Glutamate Receptor Antagonists

Lea and Faden (2006) review the literature on mGluR5 antagonists, including their utility in neurodegeneration, addiction, anxiety, and pain management. This highlights the therapeutic potential of specific chemical compounds in treating various CNS disorders (Lea & Faden, 2006).

Toxicity and Pharmacokinetics of Acetaminophen

Brune, Renner, and Tiegs (2015) provide a critical review of acetaminophen, discussing its history, errors in its medical application, and the significant risk of liver injury associated with its use. This review underscores the dangers of widely used drugs with acetamide structures and calls for a reassessment of their risk/benefit ratio (Brune, Renner, & Tiegs, 2015).

properties

IUPAC Name

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S/c1-15-12-16(2)25(23(27)22(15)32(28,29)18-6-4-3-5-7-18)14-21(26)24-17-8-9-19-20(13-17)31-11-10-30-19/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIQFAAARPZQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

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